molecular formula C14H13ClN2 B092498 Clonazoline CAS No. 17692-28-3

Clonazoline

Cat. No. B092498
CAS RN: 17692-28-3
M. Wt: 244.72 g/mol
InChI Key: GPPLXTFJYCQMRB-UHFFFAOYSA-N
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Description

Clonazoline is an experimental therapeutic compound . Its molecular formula is C14H13ClN2 and it has an average weight of 244.72 .


Synthesis Analysis

A method for the synthesis of functionalized quinazolinones, which might be related to Clonazoline, involves combining enzymatic catalysis and photocatalysis. The α-Chymotrypsin catalyzes the cyclization of aldehyde and 2-aminobenzamide, followed by White LED-induced oxidation of 2-phenyl-2, 3-dihydroquinazolin-4(1H)-one .


Molecular Structure Analysis

The molecular structure of Clonazoline consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . More detailed structural analysis may require advanced techniques such as single crystal data collection and processing .


Physical And Chemical Properties Analysis

Clonazoline has a density of 1.3±0.1 g/cm3, a boiling point of 466.4±28.0 °C at 760 mmHg, and a flash point of 235.8±24.0 °C. It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Antifungal Agents and Immune Response : Research on various antifungal agents, such as bifonazole, fluconazole, itraconazole, and terbinafine, has shown their effects on the chemiluminescence response of immune cells. This indicates their influence on the cellular immune response, either inhibiting or enhancing it (Abruzzo et al., 1987).

  • Pharmaceutical Analysis of Clonazepam : A study on the simultaneous estimation of clonazepam and metronidazole in pharmaceutical tablets has been conducted. This research highlights the use of reversed-phase high-performance liquid chromatography for precise and sensitive analysis of these compounds (Abed & Rasheed, 2020).

  • Leishmaniasis Treatment : Itraconazole, an antifungal, has been evaluated in a randomized double-blind trial for its effectiveness in treating cutaneous leishmaniasis (CL). The study found promising results, indicating the potential of itraconazole in treating CL (Dogra & Saxena, 1996).

  • Clonazepam in Schizophrenia Treatment : Research on the combination of clonazepam and haloperidol for treating schizophrenia suggests that this combination could be effective, especially for psychotic excitement and reducing extrapyramidal side-effects (Altamura et al., 1987).

  • Antibacterial Efficacy of Miconazole : Miconazole, primarily an antifungal, has shown efficacy against gram-positive aerobic bacteria, suggesting its potential in treating skin infections caused by these bacteria (Nenoff et al., 2017).

Safety And Hazards

Clonazoline is classified as having acute toxicity (Category 4, Oral). It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[(4-chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-6-5-10(9-14-16-7-8-17-14)11-3-1-2-4-12(11)13/h1-6H,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPLXTFJYCQMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CC2=CC=C(C3=CC=CC=C23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864791
Record name 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clonazoline

CAS RN

17692-28-3
Record name Clonazoline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clonazoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(4-Chloronaphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17692-28-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9K692U9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
G Mortuaire, L De Gabory, M François, G Massé… - European annals of …, 2013 - Elsevier
INTRODUCTION: Systemic and topical nasal decongestants are widely used in otorhinolaryngology and general practice for the management of acute rhinosinusitis and as an adjuvant …
Number of citations: 105 www.sciencedirect.com
D Passàli, L Salerni, GC Passàli… - Expert opinion on …, 2006 - Taylor & Francis
Nasal decongestants are the most powerful drugs in the reduction of nasal obstruction. Despite their large use, local and systemic adverse reactions are frequent. The authors focus on …
Number of citations: 104 www.tandfonline.com
M Guerrieri, PG Giacomini, B Flora, L Silvani… - Atrophic Rhinitis: From …, 2020 - Springer
Drug-induced rhinitis is a nonallergic rhinitis that results from a chronic damage perpetuated on the nasal mucosa by the reiterated inhalation of pharmacologic agents, which induce …
Number of citations: 2 link.springer.com
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com
R Ravasio - Global & Regional Health Technology …, 2015 - journals.sagepub.com
… The latter amount was calculated as simple mean of the retail prices for a pack of fluo-cinolone acetonide plus clonazoline (€7. 50), xylometazoline (€8. 35), isotonic seawater (€13. …
Number of citations: 8 journals.sagepub.com
B CENSORI, MG T PATZIGUIAN, E VENTURELLI… - congress.wooky.it
… one feature that is common in definite RCVS, such as atraumatic convexal subarachnoid hemorrhage, and was strongly time-linked with the use of a vasoconstricting agent (clonazoline)…
Number of citations: 2 congress.wooky.it
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
D Kwiatkowska, E Bulska - Handbook of Bioanalytics, 2022 - Springer
The use of doping substances in sport has a long history. One of the methods of combating unfair competition is testing the presence of those substances in athletes. For this purpose, …
Number of citations: 2 link.springer.com
EH Vural, IM Vural - ENT Diseases: Diagnosis and Treatment during …, 2022 - Springer
Drug use during pregnancy is a process that may cause adverse effects on both pregnant women and fetuses, but the risk can be reduced by certain precautions. During pregnancy, …
Number of citations: 2 link.springer.com
X Lai, G Zhang - Chronic Rhinosinusitis: The mucosal concept, 2022 - Springer
Nasal decongestants can stimulate α-adrenergic receptors, and thereby constrict vascular smooth muscle, conducing to nasal mucosa shrinking in size and thus remission of nasal …
Number of citations: 5 link.springer.com

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